molecular formula C21H20FN3O5S B1387072 [4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid CAS No. 685523-89-1

[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid

Cat. No. B1387072
CAS RN: 685523-89-1
M. Wt: 445.5 g/mol
InChI Key: IEMBYTNIWAZTNU-UHFFFAOYSA-N
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Description

“[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid” is a chemical compound . It is related to a series of analogues of 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which are inhibitors of human Equilibrative Nucleoside Transporters (ENTs) .


Synthesis Analysis

The synthesis of this compound and its analogues involves various chemical reactions . The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety attached to a piperazine ring, which is further connected to a sulfonyl group and an isoquinoline structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the replacement of the naphthalene moiety with the benzene moiety, and the addition of various groups to the benzene moiety .

Future Directions

The future directions for this compound involve further studies on its structure-activity relationship and its potential as an inhibitor of ENTs . More research is needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

2-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-oxoisoquinolin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c22-17-7-3-4-8-18(17)23-9-11-25(12-10-23)31(29,30)19-13-24(14-20(26)27)21(28)16-6-2-1-5-15(16)19/h1-8,13H,9-12,14H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMBYTNIWAZTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CN(C(=O)C4=CC=CC=C43)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid
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[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 3
[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 4
[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 5
[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid
Reactant of Route 6
[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid

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